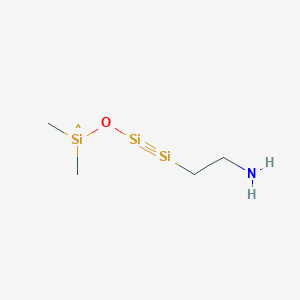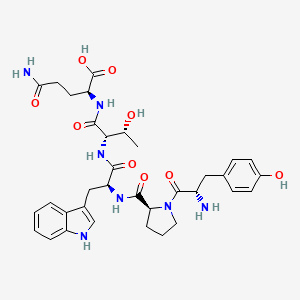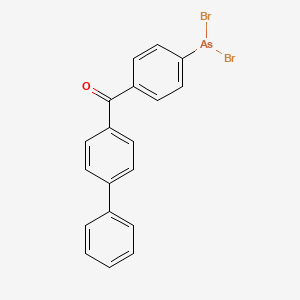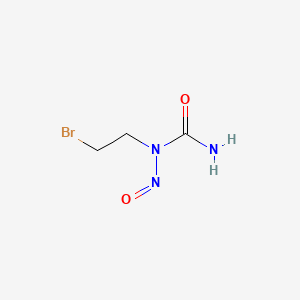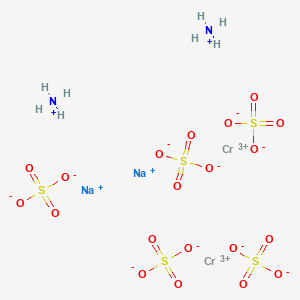
Sulfuric acid, ammonium chromium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, ammonium chromium sodium salt is a complex inorganic compound that combines the properties of sulfuric acid, ammonium, chromium, and sodium. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, ammonium chromium sodium salt typically involves the reaction of chromium compounds with sulfuric acid and ammonium salts. One common method is the reaction of chromium(III) sulfate with ammonium sulfate and sodium sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is then crystallized and purified.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity. The industrial production process may also involve additional steps such as filtration, drying, and packaging to produce the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid, ammonium chromium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation Reactions: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, the chromium in the compound can be oxidized to higher oxidation states.
Reduction Reactions: Reducing agents like sodium borohydride or zinc can reduce chromium to lower oxidation states.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(II) compounds.
Aplicaciones Científicas De Investigación
Sulfuric acid, ammonium chromium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and in diagnostic tests.
Industry: The compound is used in the production of pigments, tanning agents, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of sulfuric acid, ammonium chromium sodium salt involves the interaction of chromium ions with various molecular targets. Chromium can form complexes with proteins, nucleic acids, and other biomolecules, affecting their structure and function. The pathways involved in these interactions include redox reactions and coordination chemistry, where chromium acts as a central metal ion coordinating with ligands.
Comparación Con Compuestos Similares
Sulfuric acid, ammonium chromium sodium salt can be compared with other chromium-containing compounds such as:
Chromium(III) sulfate: Similar in its use as a reagent and catalyst but lacks the combined properties of ammonium and sodium.
Potassium dichromate: A strong oxidizing agent used in similar applications but with different reactivity and toxicity profiles.
Chromium(III) chloride: Used in similar industrial applications but with different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a broader range of applications and reactivity compared to its individual components.
Propiedades
Fórmula molecular |
Cr2H8N2Na2O20S5 |
|---|---|
Peso molecular |
666.4 g/mol |
Nombre IUPAC |
diazanium;disodium;chromium(3+);pentasulfate |
InChI |
InChI=1S/2Cr.2H3N.2Na.5H2O4S/c;;;;;;5*1-5(2,3)4/h;;2*1H3;;;5*(H2,1,2,3,4)/q2*+3;;;2*+1;;;;;/p-8 |
Clave InChI |
DFKDIVYHWWUGPO-UHFFFAOYSA-F |
SMILES canónico |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cr+3].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



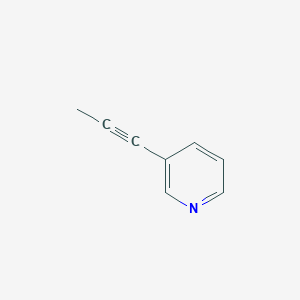
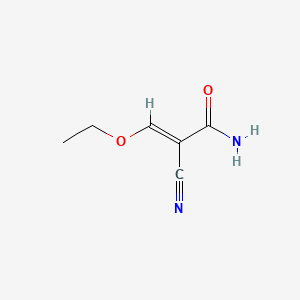

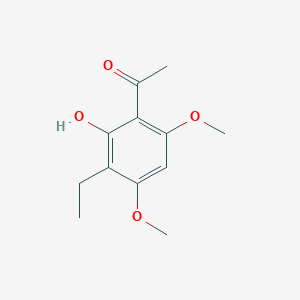
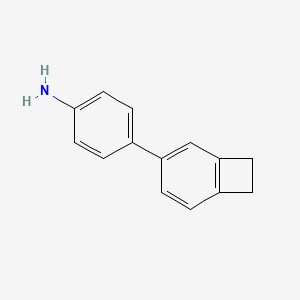
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
